Hepatic Steatosis Target Engagement: NOS2 and PLA2G2A Downregulation by 8β-Methoxyatractylenolide I
In a rat model of metabolic dysfunction‑associated steatotic liver disease (MASLD), 8β-Methoxyatractylenolide I was identified as a key active component of Wuling Powder. It alleviated hepatic steatosis by downregulating the expression of NOS2 and PLA2G2A. This represents a specific, quantifiable mechanism of action not reported for the parent compound, atractylenolide I, in this disease context. [1]
| Evidence Dimension | Target gene downregulation (NOS2, PLA2G2A) |
|---|---|
| Target Compound Data | Downregulation of NOS2 and PLA2G2A expression (qualitative data from integrated analysis) |
| Comparator Or Baseline | Atractylenolide I (no reported NOS2/PLA2G2A downregulation in MASLD model) |
| Quantified Difference | Qualitative difference in target engagement and mechanism |
| Conditions | In vivo rat MASLD model; Wuling Powder treatment; integrated metabolomics, gut microbiota, and serum pharmacochemistry analysis |
Why This Matters
For researchers investigating hepatic steatosis or MASLD, the unique NOS2/PLA2G2A axis engagement provides a specific mechanistic rationale for selecting 8β-Methoxyatractylenolide I over atractylenolide I, which lacks this reported activity.
- [1] Yang, H. et al. (2026). Unraveling the Mechanisms of Wuling Powder Against MASLD by Integrated Metabolomics–Gut Microbiota–Serum Pharmacochemistry. Pharmaceuticals, 19(4), 557. DOI: 10.3390/ph19040557 View Source
